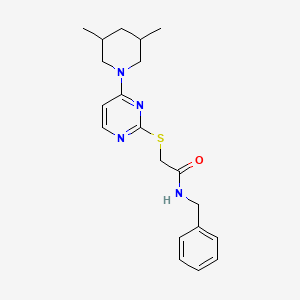

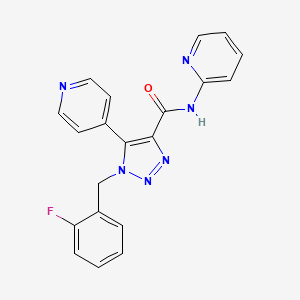

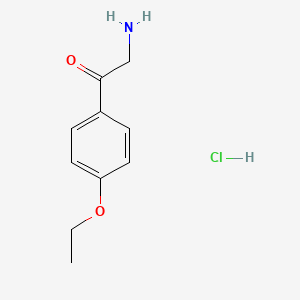

3-(1-(1H-indazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1-(1H-indazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, commonly known as QNZ, is a synthetic compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. QNZ belongs to the class of quinazoline-based compounds and has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral properties. In

Wissenschaftliche Forschungsanwendungen

Green Synthesis and Environmental Sustainability

Quinazoline-2,4(1H,3H)-dione derivatives, including compounds similar to the one , serve as essential intermediates in the pharmaceutical industry. They are foundational in synthesizing various commercially available drugs, such as Zenarestat, Prazosin, Bunazosin, and Doxazosin. The synthesis of these compounds has seen significant advancements with an emphasis on environmental sustainability. For instance, methods involving the chemical fixation of CO2 to 2-aminobenzonitriles have been developed, promoting a green chemistry approach by utilizing nontoxic, inexpensive, and readily available materials. This method supports the synthesis of functionalized quinazoline-2,4(1H,3H)-diones, demonstrating an innovative strategy that aligns with sustainable and practical organic synthesis goals (Vessally et al., 2017).

Catalytic Synthesis Methods

The catalytic synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and 2-aminobenzonitriles has been explored, highlighting the efficiency of using cesium carbonate as a catalyst. This method has facilitated the synthesis of key intermediates for several drugs, underlining the versatility and potential of quinazoline derivatives in drug development. Different reaction parameters, such as bases, solvents, temperature, CO2 pressure, and reaction time, have been investigated to optimize the synthesis process (Patil et al., 2008).

Ionic Liquid-Mediated Synthesis

Another innovative approach is the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles using a basic ionic liquid, 1-butyl-3-methyl imidazolium hydroxide ([Bmim]OH), as a catalyst. This method emphasizes solvent-free conditions, showcasing the role of ionic liquids in facilitating green chemistry practices. The process has proven effective in synthesizing a wide variety of aromatic aminobenzonitriles and N-heterocyclic carbonitriles, with the added benefit of the ionic liquid being recoverable and reusable (Patil et al., 2009).

Eigenschaften

IUPAC Name |

3-[1-(1H-indazole-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3/c27-19-15-6-2-3-7-16(15)22-21(29)26(19)13-9-11-25(12-10-13)20(28)18-14-5-1-4-8-17(14)23-24-18/h1-8,13H,9-12H2,(H,22,29)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUYCQQQUWPRMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=NNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

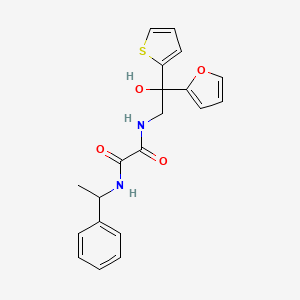

![(E)-3-(Furan-2-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]prop-2-enamide](/img/structure/B3014789.png)

![1H,2H,3H-pyrrolo[3,2-c]pyridin-4-ol hydrochloride](/img/structure/B3014790.png)

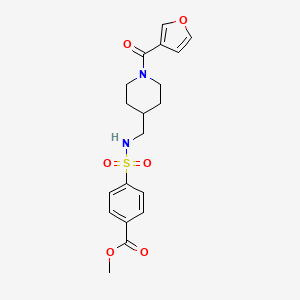

![N'-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B3014806.png)

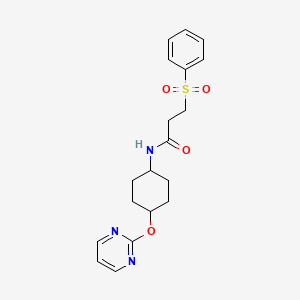

![1-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3014807.png)